molecular formula C14H14F3N3O2S B2442773 (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide CAS No. 1448140-34-8

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Cat. No. B2442773
CAS RN: 1448140-34-8
M. Wt: 345.34
InChI Key: ZRECWGOXAHIMEH-YRNVUSSQSA-N
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Description

The compound appears to contain a phenyl group, a pyrazole ring, and a trifluoromethyl group. These groups are common in many pharmaceutical and agrochemical compounds due to their unique physicochemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which share some structural similarities, can be synthesized through various methods, including direct fluorination or assembly from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the phenyl group, the pyrazole ring, and the trifluoromethyl group. These groups could impact the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to confer increased stability and lipophilicity .

Scientific Research Applications

Anti-Inflammatory and Anticancer Properties

  • Synthesized derivatives of celecoxib, a drug structurally similar to (E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, have been found to exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, demonstrated anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, which is promising for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Applications in Agriculture

  • In the field of agriculture, derivatives of this compound class were used in a study to explore small molecules with ethylene-like biological activity, which is crucial for plant growth and development. One derivative, EH-1, displayed significant biological activity in inducing a triple response in Arabidopsis seedlings, suggesting potential applications in plant growth regulation (Keimei Oh et al., 2017).

Antimicrobial Activity

  • Some derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Enzyme Inhibition Studies

  • Derivatives of this compound have been investigated for their carbonic anhydrase I and II inhibition properties, which are important in medical research for developing treatments for conditions like glaucoma and epilepsy (H. Gul et al., 2016).

Fluorescent Probes for Biological Applications

  • Certain derivatives serve as fluorescent probes for detecting biological thiols, which are critical in cellular processes. One such probe demonstrated high selectivity and sensitivity for glutathione detection, useful in biochemical and medical research (Sheng-Qing Wang et al., 2013).

Corrosion Inhibition

  • Quinoxaline derivatives, related to the compound , have been studied as corrosion inhibitors for mild steel in acidic media, showing potential applications in industrial corrosion protection (V. Saraswat et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they often interact with biological targets in specific ways .

Future Directions

Given the widespread use of trifluoromethyl-containing compounds in various industries, it’s likely that new applications and synthesis methods for such compounds will continue to be explored .

properties

IUPAC Name

(E)-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)13-6-9-20(19-13)10-8-18-23(21,22)11-7-12-4-2-1-3-5-12/h1-7,9,11,18H,8,10H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECWGOXAHIMEH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

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